1-Benzoyl-4-cyclopentylpiperazine
Description
1-Benzoyl-4-cyclopentylpiperazine is a piperazine derivative characterized by a benzoyl group (aromatic carbonyl) at the 1-position and a cyclopentyl substituent at the 4-position of the piperazine ring. This compound is of interest in medicinal chemistry for its structural versatility, which may modulate receptor binding or pharmacokinetic profiles.
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H22N2O/c19-16(14-6-2-1-3-7-14)18-12-10-17(11-13-18)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2 |
InChI Key |
ZUTIVWLQMLIACJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a comparative analysis of 1-Benzoyl-4-cyclopentylpiperazine with key analogs:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points :
- Lipophilicity :
Key Research Findings and Data
Table 1: Comparative Data for Select Piperazine Derivatives
Note: Data for this compound inferred from structural analogs due to absence of direct evidence.
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